molecular formula C20H24N6O2S B2849286 (S)-Ceralasertib

(S)-Ceralasertib

Cat. No.: B2849286
M. Wt: 412.5 g/mol
InChI Key: OHUHVTCQTUDPIJ-MUWSIPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD 6738, also known as ceralasertib, is an orally bioavailable inhibitor of the serine/threonine protein kinase ataxia telangiectasia and Rad3-related (ATR). ATR is a key regulator of the DNA damage response and is involved in coordinating cell-cycle checkpoints and DNA repair mechanisms. AZD 6738 has shown potential as an anticancer agent due to its ability to inhibit ATR and enhance the effects of DNA-damaging agents .

Preparation Methods

The synthesis of AZD 6738 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for AZD 6738 focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

AZD 6738 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD 6738 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

AZD 6738 exerts its effects by inhibiting the ATR kinase, which is activated in response to stalled DNA replication forks. ATR promotes cell-cycle checkpoints and DNA repair mechanisms to maintain genomic stability. By inhibiting ATR, AZD 6738 disrupts these processes, leading to increased DNA damage and cell death, particularly in cancer cells with high levels of replication stress .

Comparison with Similar Compounds

AZD 6738 is unique among ATR inhibitors due to its potent and selective inhibition of ATR kinase. Similar compounds include:

    VE-822 (VX-970): Another ATR inhibitor with similar anticancer properties.

    M6620 (VX-970): An ATR inhibitor that has shown efficacy in combination with DNA-damaging agents.

    BAY 1895344: A selective ATR inhibitor with potential therapeutic applications in cancer treatment.

Compared to these compounds, AZD 6738 has demonstrated superior pharmacokinetic properties and a favorable safety profile in preclinical and clinical studies .

Properties

IUPAC Name

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHVTCQTUDPIJ-MUWSIPGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@@](=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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